1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, an ethoxy group, and a sulfonyl group attached to a 2-methylindoline moiety
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with bromine in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst. The sulfonyl group attached to the 2-methylindoline moiety can be introduced through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with various molecular targets. The electrophilic bromine atom can react with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene include:
1-Bromo-2-ethoxybenzene: Lacks the sulfonyl and indoline groups, making it less versatile in terms of reactivity and applications.
2-Ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene: Lacks the bromine atom, which reduces its potential for electrophilic substitution reactions.
1-Bromo-4-[(2-methylindolinyl)sulfonyl]benzene: Lacks the ethoxy group, affecting its solubility and reactivity.
The presence of the bromine, ethoxy, and sulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications .
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-3-22-17-11-14(8-9-15(17)18)23(20,21)19-12(2)10-13-6-4-5-7-16(13)19/h4-9,11-12H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXKEVEGISDAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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